molecular formula C8H8N2O B11764351 5-Amino-2-(hydroxymethyl)benzonitrile

5-Amino-2-(hydroxymethyl)benzonitrile

Cat. No.: B11764351
M. Wt: 148.16 g/mol
InChI Key: IDPCKLSNGLBYPZ-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, characterized by the presence of an amino group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(hydroxymethyl)benzonitrile typically involves the nitration of a suitable precursor, followed by reduction and functional group modifications. One common method involves the nitration of 2-(hydroxymethyl)benzonitrile, followed by catalytic hydrogenation to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: 5-Amino-2-(carboxymethyl)benzonitrile.

    Reduction: 5-Amino-2-(hydroxymethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-2-(hydroxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

  • 2-Amino-5-(hydroxymethyl)benzonitrile
  • 5-Amino-2-(methyl)benzonitrile
  • 5-Amino-2-(hydroxy)benzonitrile

Comparison: 5-Amino-2-(hydroxymethyl)benzonitrile is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of hydrophilicity and reactivity, making it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-amino-2-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H8N2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,11H,5,10H2

InChI Key

IDPCKLSNGLBYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)CO

Origin of Product

United States

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